molecular formula C5H4BrNaO2S2 B13157595 Sodium 5-bromo-2-methylthiophene-3-sulfinate

Sodium 5-bromo-2-methylthiophene-3-sulfinate

Cat. No.: B13157595
M. Wt: 263.1 g/mol
InChI Key: CBMFXTNFRLXJMM-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-methylthiophene-3-sulfinate: is a specialized chemical compound with the molecular formula C5H4BrNaO2S2 and a molecular weight of 263.11 g/mol . This compound is known for its unique molecular structure, which makes it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of sodium sulfinates, including sodium 5-bromo-2-methylthiophene-3-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 5-bromo-2-methylthiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: : Sodium 5-bromo-2-methylthiophene-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 5-bromo-2-methylthiophene-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-2-methylthiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-bromo-2-methylthiophene-3-sulfonate
  • Sodium 5-chloro-2-methylthiophene-3-sulfinate
  • Sodium 5-bromo-2-ethylthiophene-3-sulfinate

Comparison: : Sodium 5-bromo-2-methylthiophene-3-sulfinate is unique due to the presence of both bromine and sulfinate groups, which provide distinct reactivity compared to other similar compounds. For example, the bromine atom allows for specific substitution reactions that are not possible with the chloro or ethyl derivatives .

Properties

Molecular Formula

C5H4BrNaO2S2

Molecular Weight

263.1 g/mol

IUPAC Name

sodium;5-bromo-2-methylthiophene-3-sulfinate

InChI

InChI=1S/C5H5BrO2S2.Na/c1-3-4(10(7)8)2-5(6)9-3;/h2H,1H3,(H,7,8);/q;+1/p-1

InChI Key

CBMFXTNFRLXJMM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

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